3,5-Dibromopyridine-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

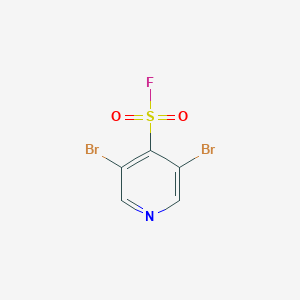

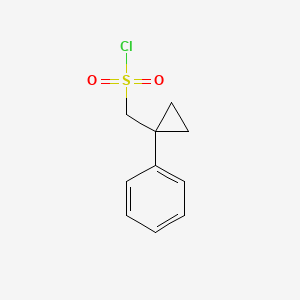

3,5-Dibromopyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2355247-72-0 . It has a molecular weight of 318.95 and its IUPAC name is 3,5-dibromopyridine-4-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 3,5-Dibromopyridine-4-sulfonyl fluoride is 1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.科学的研究の応用

SuFEx Click Chemistry

3,5-Dibromopyridine-4-sulfonyl fluoride plays a significant role in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. The molecule has been demonstrated to act as a precursor or intermediary in synthesizing a variety of compounds. For example, it has been utilized in the synthesis of new modules comprising pendant sulfonyl fluoride handles, which further undergo facile and selective SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections (Smedley et al., 2018).

Electrochemical Oxidative Coupling

An innovative approach involves the electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides, emphasizing the importance of developing novel and efficient synthetic methods to access these functional groups. This method showcases the versatility and environmental benefits of such chemical processes (Laudadio et al., 2019).

Synthesis of Fluorine-Containing Compounds

Research on 3,5-Dibromopyridine-4-sulfonyl fluoride extends to its use in synthesizing fluorine-containing compounds. For example, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been investigated for their potential as inhibitors of specific enzymes, showcasing the compound's utility in exploring new pharmaceutical agents (Ceruso et al., 2014).

Radiosynthesis for Imaging Agents

The compound's derivatives have been applied in the radiosynthesis of imaging agents, such as [18F]fluoropyridine-based maleimide reagents for labeling peptides and proteins. This application is crucial for developing new radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).

Environmental and Health Studies

While focusing on synthetic applications, it's worth noting that derivatives of perfluorooctanesulfonyl fluoride, related to 3,5-Dibromopyridine-4-sulfonyl fluoride, have been studied for their persistence in the environment and potential health impacts. These studies contribute to understanding the environmental and health implications of fluorinated compounds (Butenhoff et al., 2006).

将来の方向性

Sulfonyl fluorides, including 3,5-Dibromopyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research may focus on expanding the applications of sulfonyl fluorides and developing more efficient synthesis methods .

特性

IUPAC Name |

3,5-dibromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOEQTZVKLFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2955767.png)

![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)